三酢酸アンチモン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

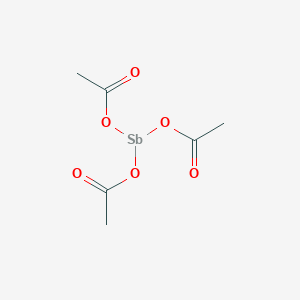

Antimony triacetate, also known as antimony(III) acetate, is a chemical compound with the formula Sb(CH₃CO₂)₃. It appears as a white powder and is moderately soluble in water. This compound is primarily used as a catalyst in the production of polyesters .

科学的研究の応用

Antimony triacetate has several applications in scientific research:

Biology: Research into antimony compounds often explores their potential biological activities and interactions with biological molecules.

Medicine: Antimony compounds have been investigated for their potential therapeutic uses, including their role in treating parasitic infections.

作用機序

Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .

Target of Action

It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of Antimony triacetate is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .

Biochemical Pathways

It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .

Pharmacokinetics

It is known that the compound is moderately water-soluble , which may impact its bioavailability.

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony triacetate. For instance, hot humid weather increases the compound’s corrosiveness .

生化学分析

Biochemical Properties

The biochemical properties of Antimony Triacetate are not fully understood. It is known that Antimony Triacetate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that Antimony Triacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of Antimony Triacetate can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Antimony Triacetate can vary with different dosages in animal models

Metabolic Pathways

It is known that Antimony Triacetate can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that Antimony Triacetate can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that Antimony Triacetate may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Antimony triacetate can be synthesized through the reaction of antimony(III) oxide with acetic anhydride. The reaction proceeds as follows: [ \text{Sb}_2\text{O}_3 + 3 \text{C}_4\text{H}_6\text{O}_3 \rightarrow 2 \text{Sb(CH}_3\text{CO}_2\text{)}_3 ]

Industrial Production Methods: In an industrial setting, antimony powder and acetic anhydride are dispersed in an anhydrous inert solvent such as toluene. A suitable catalyst is added, and air or oxygen is introduced to facilitate oxidation. After the reaction is complete, the mixture is filtered, and the filtrate is cooled and crystallized to obtain antimony triacetate .

Types of Reactions:

Oxidation: Antimony triacetate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced by various reducing agents, leading to the formation of antimony(III) or antimony(0) compounds.

Substitution: Antimony triacetate can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide under alkaline conditions can oxidize antimony(III) to antimony(V).

Reduction: Reducing agents like aluminum and iron can reduce antimony(III) to antimony(0).

Substitution: Various ligands can replace the acetate groups under appropriate conditions.

Major Products:

Oxidation: Antimony(V) compounds.

Reduction: Elemental antimony or antimony(III) compounds.

Substitution: Compounds with different ligands replacing the acetate groups.

類似化合物との比較

- Antimony(III) oxide (Sb₂O₃)

- Antimony(III) chloride (SbCl₃)

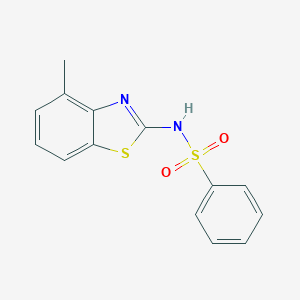

- Antimony(III) tris(monothioacetate)

Comparison:

- Antimony(III) oxide: Unlike antimony triacetate, antimony(III) oxide is primarily used as a flame retardant and in the production of glass and ceramics.

- Antimony(III) chloride: This compound is used in the production of other antimony compounds and as a catalyst in organic synthesis.

- Antimony(III) tris(monothioacetate): This compound is more stable in water compared to antimony triacetate, but both have similar molecular structures and coordination environments .

Antimony triacetate stands out due to its specific use as a catalyst in polyester production and its moderate water solubility, which differentiates it from other antimony compounds .

特性

CAS番号 |

6923-52-0 |

|---|---|

分子式 |

C2H4O2Sb |

分子量 |

181.81 g/mol |

IUPAC名 |

antimony(3+);triacetate |

InChI |

InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

FHUCUPVQDUPROK-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |

正規SMILES |

CC(=O)O.[Sb] |

Key on ui other cas no. |

6923-52-0 3643-76-3 |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。